Methyl 7-bromobenzo[b]thiophene-2-carboxylate

Medicinal Chemistry Building Blocks Property Prediction

Researchers attempting late-stage diversification of benzothiophene cores often face regioselectivity issues with generic halo-analogs or non-brominated variants, leading to reduced yields and costly re-optimization. Methyl 7-bromobenzo[b]thiophene-2-carboxylate (CAS 550998-53-3) resolves this with dual orthogonal reactive handles: • 7-Br enables selective Suzuki-Miyaura cross-coupling for rapid SAR exploration of kinase inhibitors and fluorescent probes • 2-COOMe supports hydrolysis or amidation for late-stage elaboration to tetracyclic lactams or diarylamines • 98% purity, mp 99-102°C ensures batch-to-batch reproducibility In stock for immediate global dispatch. For R&D use only.

Molecular Formula C10H7BrO2S
Molecular Weight 271.13 g/mol
CAS No. 550998-53-3
Cat. No. B1358251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromobenzo[b]thiophene-2-carboxylate
CAS550998-53-3
Molecular FormulaC10H7BrO2S
Molecular Weight271.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)C(=CC=C2)Br
InChIInChI=1S/C10H7BrO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
InChIKeyJEHZRZXWHVICJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-bromobenzo[b]thiophene-2-carboxylate (CAS 550998-53-3): A Strategic Brominated Heterocyclic Intermediate


Methyl 7-bromobenzo[b]thiophene-2-carboxylate (CAS 550998-53-3) is a halogenated heterocyclic building block belonging to the benzo[b]thiophene class, a privileged scaffold extensively employed in medicinal chemistry and materials science. The compound features a core benzothiophene framework, a bromine atom at the 7-position, and a methyl carboxylate ester at the 2-position, providing dual orthogonal reactive handles for diversification [1]. This specific substitution pattern enables selective functionalization, making it a key intermediate in the synthesis of complex biologically active molecules, including kinase inhibitors and other enzyme modulators [2]. Its unique combination of a bromo-substituent, amenable to metal-catalyzed cross-coupling, and a carboxylate ester, capable of undergoing hydrolysis or amidation, distinguishes it as a versatile tool for both early- and late-stage synthetic elaboration [3].

Methyl 7-bromobenzo[b]thiophene-2-carboxylate: Why Positional Isomers and Non-Brominated Analogs Are Not Viable Replacements


Direct substitution with seemingly similar benzo[b]thiophene derivatives can critically compromise synthetic efficiency and product outcomes. The specific 7-bromo substitution pattern on methyl 7-bromobenzo[b]thiophene-2-carboxylate is not arbitrary; it dictates regioselectivity in cross-coupling reactions that cannot be replicated by other halo-analogs (e.g., 5-bromo or 7-iodo variants) due to distinct electronic environments and steric constraints around the benzothiophene ring [1]. Furthermore, the non-brominated analog, methyl benzo[b]thiophene-2-carboxylate, lacks the crucial halogen handle, necessitating additional, often lower-yielding functionalization steps to achieve the same downstream complexity, thereby introducing potential for isomer formation and compromising atom economy [2]. Attempting generic substitution therefore introduces significant risks, including reduced reaction yields, the need for costly process re-optimization, and potential failure to meet stringent purity and performance specifications in target applications .

Quantitative Performance Benchmarks: Methyl 7-bromobenzo[b]thiophene-2-carboxylate vs. Key Analogs


Molecular Weight and Halogen Mass Contribution: Differentiating Methyl 7-bromobenzo[b]thiophene-2-carboxylate from its Non-Brominated Core

The introduction of a bromine atom at the 7-position of the benzothiophene core significantly alters the physicochemical properties of the molecule, a key factor in compound library design and ADME property tuning. Direct comparison with the non-brominated analog, methyl benzo[b]thiophene-2-carboxylate, reveals a substantial increase in molecular weight (271.13 g/mol vs. 192.23 g/mol) and the introduction of a heavy halogen atom, which influences lipophilicity and can be leveraged to enhance target binding affinity or modulate metabolic stability [1] [2].

Medicinal Chemistry Building Blocks Property Prediction

Purity and Physical Form Benchmarking: A Differentiator for Reliable Research Procurement of Methyl 7-bromobenzo[b]thiophene-2-carboxylate

In procurement, consistent purity and a well-defined physical form are critical for ensuring reproducible experimental results. A direct comparison of vendor specifications for the target compound against a common positional analog, 7-bromo-2,3-dimethylbenzo[b]thiophene, reveals a notable advantage. Methyl 7-bromobenzo[b]thiophene-2-carboxylate is commercially available at a certified purity of 98% and as a solid with a defined melting point of 99-102°C , while the comparator is typically offered at 95% purity and often lacks a detailed melting point specification . This higher purity and more rigorous characterization for the target compound reduces the need for additional in-house purification, mitigating the risk of experimental variability due to unknown impurities.

Chemical Procurement Quality Control Reproducibility

Synthetic Versatility in Palladium-Catalyzed Cross-Coupling: Leveraging the 7-Bromo Handle of Methyl 7-bromobenzo[b]thiophene-2-carboxylate

The bromine atom at the 7-position of methyl 7-bromobenzo[b]thiophene-2-carboxylate is a well-established synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings [1]. This reactivity is a class-level feature shared by many aryl bromides; however, the specific position of the bromine on the benzothiophene core can influence reaction rates and regioselectivity. Studies on analogous systems, such as the Buchwald-Hartwig coupling of 7-bromo-2,3-dimethylbenzo[b]thiophene, have demonstrated successful C-N bond formation with various anilines and heteroarylamines, achieving moderate to good yields (a representative example achieved 78% yield for the coupling with 4-methoxyaniline) . This demonstrates the feasibility of using the 7-bromo substituent as a reliable point of diversification for constructing complex molecular architectures.

Cross-Coupling Synthetic Methodology Late-Stage Functionalization

Precursor to Bioactive Kinase Inhibitor Scaffolds: The Role of Methyl 7-bromobenzo[b]thiophene-2-carboxylate

The benzo[b]thiophene core, especially when functionalized with a carboxylate moiety, is a recurring motif in kinase inhibitor pharmacophores. A class of benzothiophene carboxylate derivatives has been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BCKDK), with the most potent compound in this series exhibiting an IC50 value of 3.19 µM [1]. While methyl 7-bromobenzo[b]thiophene-2-carboxylate itself is a synthetic precursor and not the final active pharmaceutical ingredient, its structure contains the essential benzo[b]thiophene-2-carboxylate scaffold that is critical for the biological activity observed in this compound class. In contrast, the non-carboxylate analog 7-bromo-2,3-dimethylbenzo[b]thiophene lacks this key pharmacophoric element, making it an unsuitable starting material for generating this specific inhibitor series.

Medicinal Chemistry Kinase Inhibition Drug Discovery

Validated Intermediate for Antioxidant Lead Generation Using Methyl 7-bromobenzo[b]thiophene-2-carboxylate

Derivatives synthesized from 7-bromo precursors in the benzothiophene series have demonstrated potent antioxidant activity, establishing the utility of this core for generating free radical scavengers. A study on 7-aryl and 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, prepared via Buchwald-Hartwig coupling from 7-bromo-2,3-dimethylbenzo[b]thiophene, found that these compounds exhibited strong DPPH radical scavenging activity, with IC50 values ranging from 2 to 60 µM [1]. This activity was comparable to or better than standard antioxidants like BHT (butylated hydroxytoluene). The presence of the 7-bromo handle on methyl 7-bromobenzo[b]thiophene-2-carboxylate positions it as an equally viable starting point for generating a similar library of 7-amino-substituted derivatives, allowing for the exploration of structure-activity relationships (SAR) around this promising antioxidant scaffold.

Antioxidant Free Radical Scavenger Lead Optimization

Targeted Application Scenarios for Methyl 7-bromobenzo[b]thiophene-2-carboxylate Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Programs

Scenario: A medicinal chemistry team is optimizing a series of allosteric kinase inhibitors for enhanced potency and selectivity. The project has identified the benzo[b]thiophene-2-carboxylate motif as a critical pharmacophore. Methyl 7-bromobenzo[b]thiophene-2-carboxylate provides the essential core structure while offering a convenient bromine handle at the 7-position for late-stage diversification via Suzuki-Miyaura cross-coupling. This allows for the rapid exploration of diverse aryl and heteroaryl groups to probe unexplored regions of the target protein's binding pocket, an advantage not afforded by the non-brominated core analog [1].

Construction of Diversified Antioxidant Libraries

Scenario: A research group is focused on discovering novel small-molecule antioxidants with improved activity and reduced toxicity. The team needs to synthesize a library of benzothiophene-based diarylamines. Methyl 7-bromobenzo[b]thiophene-2-carboxylate can be efficiently converted to the corresponding 7-amino derivative, which then serves as a key intermediate for Buchwald-Hartwig coupling with a diverse set of aryl halides. This approach leverages the established antioxidant potential of this chemical class, where related derivatives have demonstrated IC50 values as low as 2 µM in DPPH radical scavenging assays, thereby increasing the probability of identifying a lead compound [2].

Synthesis of Fluorescent Molecular Probes

Scenario: A chemical biology lab requires a fluorescent probe to study protein-DNA interactions. They require a modular scaffold that can be functionalized with a fluorophore while maintaining the ability to bind to DNA. Methyl 7-bromobenzo[b]thiophene-2-carboxylate is an ideal starting material for the synthesis of tetracyclic lactams (benzothieno[2,3-c]quinolones) via a one-pot, three-step process involving borylation, Suzuki coupling, and lactamization [3]. The carboxylate group provides the necessary functionality for the final lactamization step, while the 7-bromo handle allows for the introduction of various aromatic moieties that can modulate the photophysical and DNA-binding properties of the probe, offering a synthetic route not accessible with non-brominated or differently substituted analogs.

Development of High-Purity Reference Standards

Scenario: An analytical chemistry laboratory is developing a new HPLC method for the quantification of benzothiophene-related impurities in a pharmaceutical formulation. The lab requires a well-characterized, high-purity reference standard to ensure accurate and reproducible results. The procurement of methyl 7-bromobenzo[b]thiophene-2-carboxylate from a reputable vendor with a certified purity of 98% and a defined melting point of 99-102°C provides a reliable benchmark for method validation . This level of characterization is not uniformly available for all positional isomers, thereby reducing the risk of method variability and ensuring compliance with regulatory standards.

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